N-cyclohexyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
“N-cyclohexyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound. It belongs to the class of compounds known as pyrazolopyrimidines, which are polycyclic aromatic compounds containing a pyrazole ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, with a cyclohexyl group attached to the nitrogen atom, a methyl group on the 2 and 5 positions of the pyrazolo[1,5-a]pyrimidine ring, and a 4-methylphenyl group on the 3 position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of substituents, the nature of the functional groups, and the overall shape of the molecule would all influence properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Heterocyclic Synthesis and Biological Activities
The synthesis of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine derivatives, has been a subject of interest due to their potential biological activities. For instance, pyrimidine linked pyrazole heterocyclics have been synthesized via microwave irradiative cyclocondensation, showing insecticidal and antibacterial potential (P. P. Deohate & Kalpana A. Palaspagar, 2020). Similarly, compounds derived from cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidine have been synthesized and evaluated for their pronounced antimicrobial properties, suggesting the relevance of the pyrimidine structure in biological applications (S. Sirakanyan et al., 2021).
Catalyst-Free Syntheses and Structural Diversity
Catalyst-free syntheses have facilitated the production of diverse heterocyclic compounds, such as pyrazolo[3,4-b]quinolin-5-one and pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5,7-dione derivatives, underlining the versatility of pyrazolo[1,5-a]pyrimidine structures in generating a wide range of biologically relevant molecules (Mahnaz Ezzati et al., 2017).
Antimicrobial and Antifungal Activities
The synthesis of new compounds containing pyrazolo[1,5-a]pyrimidine derivatives has also been associated with antimicrobial and anticancer activities. For example, novel polyheterocyclic systems derived from these compounds have shown significant antimicrobial effects, hinting at their potential in developing new antimicrobial agents (H. A. El‐Wahab et al., 2015). Additionally, pyrazolo[1,5-a]pyrimidines have been explored for their antagonist activity against serotonin 5-HT6 receptors, indicating their potential application in neurological research (A. Ivachtchenko et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-cyclohexyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4/c1-14-9-11-17(12-10-14)20-16(3)24-25-19(13-15(2)22-21(20)25)23-18-7-5-4-6-8-18/h9-13,18,23H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGTUDIYPOFHCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NC4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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